3,5-Dimethoxybenzonitrile
Overview
Description
3,5-Dimethoxybenzonitrile: is an organic compound with the molecular formula C9H9NO2 . It is characterized by the presence of two methoxy groups (-OCH3) attached to the benzene ring at the 3rd and 5th positions, along with a nitrile group (-CN) at the 1st position. This compound is often used as an intermediate in organic synthesis and has various applications in scientific research and industry .
Preparation Methods
Synthetic Routes and Reaction Conditions:
From 3,5-Dimethoxybenzaldehyde: One common method involves the conversion of 3,5-dimethoxybenzaldehyde to 3,5-dimethoxybenzonitrile using reagents such as hydroxylamine hydrochloride and sodium acetate in acetic acid, followed by dehydration.
From 3,5-Dimethoxybenzyl Bromide: Another method involves the reaction of 3,5-dimethoxybenzyl bromide with copper(I) cyanide in dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods: Industrial production methods typically involve similar synthetic routes but are optimized for large-scale production. These methods focus on maximizing yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: 3,5-Dimethoxybenzonitrile can undergo oxidation reactions, typically forming corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction of the nitrile group can yield primary amines.
Substitution: The methoxy groups can participate in nucleophilic substitution reactions, leading to various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Catalysts like palladium on carbon (Pd/C) with hydrogen gas (H2) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as halides or amines under basic conditions.
Major Products Formed:
Oxidation: 3,5-Dimethoxybenzoic acid.
Reduction: 3,5-Dimethoxybenzylamine.
Substitution: Various substituted benzonitriles depending on the nucleophile used.
Scientific Research Applications
Chemistry: : 3,5-Dimethoxybenzonitrile is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block for pharmaceuticals, agrochemicals, and dyes .
Biology: : In biological research, it is used to study enzyme interactions and metabolic pathways involving nitrile-containing compounds.
Medicine: : It is explored for its potential therapeutic properties, particularly in the development of drugs targeting specific enzymes or receptors.
Industry: : The compound is used in the production of specialty chemicals and materials, including polymers and resins.
Mechanism of Action
The mechanism of action of 3,5-dimethoxybenzonitrile depends on its specific applicationThe methoxy groups can influence the compound’s solubility, reactivity, and overall bioavailability .
Comparison with Similar Compounds
Similar Compounds
3,4-Dimethoxybenzonitrile: Similar structure but with methoxy groups at the 3rd and 4th positions.
4-Methoxybenzonitrile: Contains only one methoxy group at the 4th position.
3,5-Dimethoxybenzaldehyde: Similar structure but with an aldehyde group instead of a nitrile group.
Uniqueness: : 3,5-Dimethoxybenzonitrile is unique due to the specific positioning of its methoxy groups, which can significantly influence its chemical reactivity and interactions with biological targets. This makes it a valuable compound for various synthetic and research applications .
Properties
IUPAC Name |
3,5-dimethoxybenzonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO2/c1-11-8-3-7(6-10)4-9(5-8)12-2/h3-5H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NVTHWSJNXVDIKR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)C#N)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40172710 | |
Record name | Benzonitrile, 3,5-dimethoxy- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40172710 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
163.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
19179-31-8 | |
Record name | 3,5-Dimethoxybenzonitrile | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=19179-31-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-(Cyanomethyl)-3,5-dimethoxybenzene | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019179318 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3,5-Dimethoxybenzonitrile | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=73710 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Benzonitrile, 3,5-dimethoxy- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40172710 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3,5-dimethoxybenzonitrile | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.038.946 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | 1-(CYANOMETHYL)-3,5-DIMETHOXYBENZENE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8OJ1LY7B4L | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of 3,5-Dimethoxybenzonitrile in organic synthesis?
A1: this compound serves as a vital building block in organic synthesis, particularly in the preparation of pharmaceuticals and their intermediates. For instance, it acts as a key precursor in synthesizing 1-(3,5-Dimethoxyphenyl)-1-heptanone, a crucial intermediate for producing the synthetic cannabinoid Nabilone. []
Q2: How is this compound typically synthesized, and what are the key reaction parameters affecting its yield?
A2: A common synthesis route for this compound involves a two-step process. First, 3,5-Dimethoxybenzamide undergoes a cyanidation reaction. Optimization of this step involves controlling factors like the reaction time, concentration of sodium hydroxide (NaOH), choice of solvent (chloroform was found to be effective), and the use of a phase-transfer catalyst like TEBA (triethylbenzylammonium chloride). The second step utilizes a Grignard reaction, where controlling the molar ratio of the Grignard reagent to this compound and the reaction time are crucial for maximizing the yield. []
Q3: What insights into the solid-state structure of this compound derivatives can be obtained from X-ray crystallography?
A3: X-ray crystallography studies on a derivative, 4-Hydroxy-3,5-dimethoxybenzonitrile, reveal that all non-hydrogen atoms within the molecule lie in the same plane. The crystal structure also highlights the presence of O—H⋯O hydrogen bonds within the molecule and O—H⋯N hydrogen bonds linking molecules into chains along a specific axis. These interactions contribute to the compound's solid-state packing and potentially influence its physical properties. []
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